Seselidiol

Description

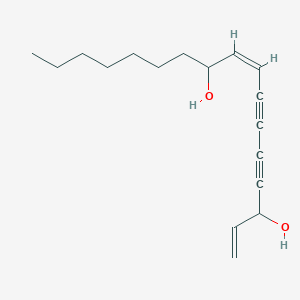

Structure

2D Structure

3D Structure

Properties

CAS No. |

132075-01-5 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

(8Z)-heptadeca-1,8-dien-4,6-diyne-3,10-diol |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12- |

InChI Key |

DSVMWGREWREVQQ-QINSGFPZSA-N |

SMILES |

CCCCCCCC(C=CC#CC#CC(C=C)O)O |

Isomeric SMILES |

CCCCCCCC(/C=C\C#CC#CC(C=C)O)O |

Canonical SMILES |

CCCCCCCC(C=CC#CC#CC(C=C)O)O |

Other CAS No. |

63910-76-9 |

Synonyms |

heptadeca-1,8-diene-4,6-diyne-3,10-diol seselidiol |

Origin of Product |

United States |

Natural Abundance and Botanical Origins of Seselidiol

Seselidiol was initially isolated from the roots of Seseli mairei Wolff researchgate.netblucher.com.brnih.gov. It has also been reported in the roots of Seseli annuum L. ljmu.ac.uk. The isolation from Seseli mairei roots yielded this compound at a concentration of 0.0085% blucher.com.br.

The Seseli genus is widely distributed, primarily in the Mediterranean region and Southwest Asia, and generally found in mild northern climates, high altitudes, and tropical areas nih.gov. Species of Seseli often prefer arid conditions and are commonly found in rocky environments such as limestone, cliffs, and rock crevices, sometimes at altitudes up to around 3000 meters nih.gov.

While this compound has been specifically reported in the roots of S. mairei and S. annuum, other Seseli species are known to contain a variety of secondary metabolites, with coumarins and essential oils being dominant groups ljmu.ac.uk. The presence and concentration of specific compounds like this compound can vary between different Seseli species and even within different parts of the same plant mdpi.comnih.gov. For example, essential oil compositions in Seseli species have been shown to differ significantly between collection regions and vegetative parts nih.gov.

Environmental and Cultivation Factors Influencing Seselidiol Production

The synthesis and accumulation of secondary metabolites in medicinal plants, including polyacetylenes like seselidiol, are complex processes influenced by both internal genetic factors and external environmental conditions nih.gov. Environmental factors such as light, temperature, water availability (drought stress), and soil composition can significantly impact the production of these compounds nih.govmdpi.comdoubtnut.com.

While specific research detailing the direct impact of environmental and cultivation factors solely on this compound production is limited in the provided search results, general principles regarding plant secondary metabolism in the Apiaceae family and other medicinal plants can be considered.

Light: Light intensity, duration, and quality are crucial environmental factors that affect plant growth and the accumulation of phytochemicals mdpi.com. Light can positively influence phytochemical accumulation, although the response to light quality can vary among species mdpi.com.

Temperature: Temperature directly affects the physiological activity of plants and soil biota, influencing metabolic rates, enzyme activity, and nutrient availability fao.orgeos.com. Optimal temperatures are necessary for plant growth and the synthesis of secondary metabolites eos.com. Warmer temperatures can also influence the degradation of compounds in the soil mdpi.com.

Water: Water availability, including drought stress, is a significant factor affecting plant metabolism and secondary metabolite production nih.govmdpi.com. Plants may alter their production of compounds in response to water stress mdpi.com. Soil moisture also impacts soil organisms and nutrient uptake by plants fao.org.

Soil: Soil composition, mineralogy, pH, and moisture content influence plant growth and the availability of nutrients necessary for the synthesis of secondary metabolites doubtnut.comfao.org. Different soil types can affect the degradation or sorption of plant compounds mdpi.com.

Research on other Seseli species and medicinal plants highlights the variability in chemical composition based on geographical location and environmental conditions nih.govresearchgate.net. For instance, the composition of essential oils in Seseli campestre varied depending on the collection region researchgate.net. Similarly, essential oil composition in Seseli libanotis showed significant variation between different collection regions and vegetative parts nih.gov.

Chemical Synthesis and Analog Design of Seselidiol

Strategies for the Total Synthesis of Seselidiol

Approaches to the total synthesis of this compound have focused on constructing the molecule from smaller, more manageable fragments. blucher.com.br A key aspect of these strategies is the precise control over the formation of carbon-carbon bonds, particularly the triple bonds and the crucial Z-double bond. blucher.com.brscielo.br

Retrosynthetic Disconnections and Key Synthetic Targets

A common retrosynthetic strategy for this compound involves disconnecting the molecule into two main fragments. blucher.com.br One proposed disconnection divides this compound into fragments A and B. blucher.com.br Fragment A can be envisioned as originating from a lithium acetylide and acrolein, while fragment B could be derived from 1-octanal. blucher.com.br Another retrosynthetic analysis suggests dividing this compound into three main fragments, including a chiral bromo-alkynol. ufpe.brufpe.br These disconnections highlight the need for synthetic routes that can efficiently assemble these fragments with control over stereochemistry and regiochemistry.

Stereoselective and Regioselective Approach Development

Developing stereoselective and regioselective approaches is paramount for the successful synthesis of this compound, given the presence of multiple stereocenters and unsaturated bonds. scielo.brnih.gov Control over the geometry of the Z-alkene and the configuration of the hydroxyl groups are critical challenges. blucher.com.brscielo.br

The synthesis of this compound necessitates the preparation of chiral building blocks to install the correct absolute or relative stereochemistry at the hydroxyl-bearing carbons. ufpe.brufpe.brmdpi.com Chiral building blocks are valuable intermediates in the synthesis of natural products and pharmaceuticals, and their preparation often involves asymmetric synthesis or the use of the chiral pool. mdpi.comnih.govenamine.net Studies towards the stereoselective synthesis of fragments analogous to those found in this compound, such as chiral bromo-alkynols, have been reported. ufpe.brufpe.br

The synthesis of the Z-double bond in this compound is a specific challenge addressed by utilizing reactions that favor syn addition to alkynes. scielo.br Hydrotelluration reactions have been explored for the stereoselective synthesis of Z-vinyl tellurides, which can serve as precursors to the Z-alkene moiety in this compound. blucher.com.brscielo.brscielo.br This methodology involves the reaction of alkynes with tellurium reagents, and studies have investigated the influence of protecting groups, such as the TIPS silyl (B83357) ether, on the regioselectivity of this reaction. scielo.brscielo.br For instance, hydrotelluration of a TIPS-protected alkyne derivative yielded the Z-vinyl telluride as a single isomer. blucher.com.brscielo.br In contrast, performing the reaction without the TIPS group resulted in a mixture of regioisomers. blucher.com.brscielo.br

An example of the hydrotelluration reaction for Z-alkene formation in the context of this compound synthesis is illustrated by the conversion of a TIPS-protected alkyne (e.g., compound 3 in some synthetic schemes) to the corresponding Z-vinyl telluride (e.g., compound 4). blucher.com.br

| Reactant | Reagents & Conditions | Product | Yield (%) | Regioselectivity |

| TIPS-alkyne | BuTeTeBu, NaBH4, EtOH, reflux, 5h | Z-vinyl telluride | 90 | Only one isomer |

| Alkyne (R=H) | BuTeTeBu, NaBH4, EtOH, reflux, 5h | Vinyl tellurides | - | 78:22 mixture |

Data compiled from reference blucher.com.br and scielo.br.

This stereochemically stable Z-vinyl telluride can then be further functionalized, for example, through coupling reactions, to build the this compound structure. blucher.com.br

Synthesis of Chiral Building Blocks

Challenges and Innovations in Complex Polyacetylene Synthesis

The synthesis of complex polyacetylenes like this compound presents several challenges, including the inherent reactivity and potential instability of conjugated systems. blucher.com.brmdpi.com The presence of multiple triple bonds and a Z-double bond in this compound requires careful control of reaction conditions to avoid unwanted side reactions such as polymerization or isomerization. blucher.com.brmdpi.commdpi.com Innovations in synthetic methodology, such as the development of specific coupling reactions for assembling alkyne and alkene fragments and the use of protective groups, are crucial for overcoming these challenges. blucher.com.brscielo.br

Towards Asymmetric Synthesis of this compound

While studies towards the total synthesis of racemic this compound have been reported, efforts are also directed towards developing asymmetric synthetic routes to obtain enantiomerically pure this compound. blucher.com.brresearchgate.netufpel.edu.bruniurb.it Asymmetric synthesis aims to selectively produce one enantiomer of a chiral compound. uniurb.it This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. mdpi.comnih.govenamine.netuniurb.itwikipedia.org The lack of established absolute stereochemistry for natural this compound adds another layer of complexity to the development of an asymmetric synthesis, as the target stereoisomer needs to be confirmed. blucher.com.br Research is ongoing to explore asymmetric approaches for the synthesis of this compound and its analogues. blucher.com.brresearchgate.netufpel.edu.br

Biosynthetic Pathways and Enzymology of Seselidiol

Theoretical Frameworks for Polyacetylene Biosynthesis

Two primary theoretical models have been proposed for the biogenesis of acetylenic bonds in natural products: the oxidative dehydrogenation (desaturation) mechanism and a decarboxylative enol elimination mechanism nih.govresearchgate.net. The desaturation model, which involves the introduction of triple bonds through the removal of hydrogen atoms from existing double bonds, is supported by research on unsaturated fatty acid formation nih.gov. The enol elimination hypothesis suggests the formation of acetylenic groups via the elimination of an activated enol carboxylate intermediate, driven by the formation of CO2 nih.gov. Current evidence largely supports the desaturation mechanism for the formation of acetylenic fatty acids nih.gov.

Elucidation of Primary Precursors (e.g., Mevalonate (B85504) and Methylerythritol Phosphate (B84403) Pathways)

Polyacetylenes are primarily derived from fatty acids nih.govresearchgate.netresearchgate.net. Fatty acid biosynthesis in plants occurs de novo in the plastids through a multi-enzyme fatty acid synthase complex, starting from acetyl-CoA nih.govresearchgate.netunl.edu. This process involves the iterative condensation of malonyl units to a growing acyl chain nih.govresearchgate.netunl.edu.

While the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways are central to the biosynthesis of isoprenoids (terpenoids) researchgate.netnih.govmdpi.comscielo.bruni-duesseldorf.de, which are distinct from the fatty acid-derived polyacetylenes, some studies mention the involvement of these pathways in the context of broader secondary metabolism in plants that also produce polyacetylenes researchgate.netresearchgate.netmdpi.comscielo.br. However, the direct involvement of MVA or MEP pathways as primary precursors for the carbon backbone of fatty acid-derived polyacetylenes like seselidiol is not indicated in the provided information. The carbon skeleton of this compound is consistent with a fatty acid origin, specifically a C17 chain nih.govuni.lunih.gov.

Pathways to Acetylenic and Diol Functionalities

The introduction of acetylenic and diol functionalities into the fatty acid backbone is a key aspect of polyacetylene biosynthesis. The crepenynate (B1232503) pathway is suggested to be a major route for polyacetylene biosynthesis, starting from linoleic acid oup.comresearchgate.netmdpi.com. Linoleic acid is converted to crepenynic acid through the action of an acetylenase oup.comresearchgate.netmdpi.com. Further desaturation and modifications lead to a pool of polyacetylene derivatives researchgate.net.

The formation of triple bonds often involves oxidative dehydrogenation of existing double bonds nih.govresearchgate.netresearchgate.net. Enzymes like Δ12-fatty acid acetylenase catalyze the conversion of double bonds to triple bonds oup.commdpi.com. The introduction of hydroxyl groups, leading to diol functionalities like those in this compound, likely involves hydroxylation reactions, although specific enzymes for diol formation in this compound were not detailed in the search results. Hydroxylation/dehydration processes are considered viable hypotheses for the formation of some unsaturated metabolite pairs in polyacetylene biosynthesis nih.gov.

Proposed Biosynthetic Routes for this compound in Seseli mairei

While the exact biosynthetic route for this compound in Seseli mairei is not explicitly described in the search results, its structure as a C17 polyacetylene diol suggests it is likely derived from a C18 fatty acid precursor through a series of desaturation, dehydrogenation (to form triple bonds), chain shortening (loss of one carbon), and hydroxylation reactions. Given that many plant polyacetylenes are derived from fatty acids via the crepenynate pathway oup.comresearchgate.netmdpi.com, a similar route starting from oleic or linoleic acid, followed by modifications specific to the Seseli genus, is plausible. The isolation of this compound from Seseli mairei confirms its production in this species blucher.com.brnih.gov.

Identification and Characterization of Biosynthetic Enzymes

Research in various plant species has identified key enzymatic players in polyacetylene biosynthesis, providing insights into the types of enzymes likely involved in this compound production.

Polyketide Synthases (PKS) Involved in Carbon Backbone Assembly

While polyketides are a class of natural products synthesized by polyketide synthases (PKSs) through the condensation of smaller units like acetyl-CoA and malonyl-CoA imperial.ac.ukwikipedia.org, polyacetylenes are primarily considered fatty acid-derived nih.govresearchgate.netresearchgate.net. Fatty acid synthesis, which provides the initial carbon backbone for many polyacetylenes, is carried out by fatty acid synthase (FAS) complexes, which are distinct from PKSs nih.govunl.eduimperial.ac.ukwikipedia.org. Some compounds structurally similar to fatty acids, like certain alkamides, might be PKS products, but polyacetylenes are generally not considered to be derived from PKS activity unl.edu. However, in some organisms like fungi, PKSs have been implicated in the biosynthesis of certain polyacetylenes pnas.org. The available information does not directly link PKSs to the biosynthesis of the fatty acid-derived polyacetylene backbone of this compound in Seseli mairei.

Desaturases and Hydratases in Functional Group Introduction

Desaturases are crucial enzymes in polyacetylene biosynthesis, introducing double and triple bonds into the fatty acid chain oup.comnih.govresearchgate.netmdpi.com. Microsomal oleate (B1233923) Δ12-desaturase (FAD2) is a well-known example that catalyzes the formation of linoleic acid from oleic acid oup.commdpi.com. Divergent FAD2-like enzymes can possess varied functionalities, including hydroxylation, epoxidation, and the formation of acetylenic bonds researchgate.net. Δ12-fatty acid acetylenase is specifically involved in converting a double bond to a triple bond oup.commdpi.com. Studies in other plants like Bidens pilosa and carrot have identified and characterized desaturases and acetylenases involved in polyacetylene pathways oup.commdpi.comoup.comnih.gov.

Hydratases, which introduce hydroxyl groups, are also expected to play a role in the formation of the diol functionalities in this compound. While the specific hydratases involved in this compound biosynthesis were not identified in the search results, the presence of hydroxyl groups at specific positions in the this compound structure implies the action of such enzymes or potentially multifunctional enzymes with hydratase activity. Hydroxylation processes are considered part of the enzymatic transformations that lead to the diversity of polyacetylene structures nih.gov.

Genetic Regulation of this compound Biosynthesis in Plants

Information specifically detailing the genetic regulation of this compound biosynthesis in plants is not present in the provided search results. plantaedb.comc13nmr.atuni.lu While the concept of genetic regulation of secondary metabolite pathways in plants is broadly discussed in some contexts, such as the regulation of terpene synthases or glucosinolate biosynthesis, the specific genes, transcription factors, or regulatory mechanisms controlling the expression of enzymes potentially involved in this compound production in Seseli species or other plants are not described. Therefore, a detailed account of the genetic regulation of this compound biosynthesis cannot be provided based on the available information.

In Vitro Pharmacological Investigations and Cellular Activities of Seselidiol

Evaluation of Cytotoxic and Antiproliferative Effects in Cell Lines

Research has explored the potential of Seselidiol to inhibit the growth and viability of various cancer cell lines. These studies often involve assessing dose-dependent responses, analyzing effects on the cell cycle, and investigating the induction of apoptosis and DNA damage.

Assessment of Dose-Dependent Responses in Cancer Cell Models (e.g., KB, P-388, L-1210, A549)

This compound has demonstrated cytotoxic effects against several tumor cell lines. Notably, it has shown significant activity against KB (human epidermoid carcinoma), P-388 (murine lymphocytic leukemia), and L-1210 (murine lymphocytic leukemia) tumor cell lines with ED50 values less than 20 µg/mL. scielo.brscielo.br In a specific study, isolated this compound was tested against KB, P-388, L-1210, and human colon carcinoma (HCT-8) cells, exhibiting significant cytotoxic effects. mdpi.com

The ED50 values observed were:

KB: 1.0 µg/mL mdpi.com

P-388: 4.9 µg/mL mdpi.com

L-1210: 3.0 µg/mL mdpi.com

HCT-8: 10 µg/mL mdpi.com

For comparison, the anticancer drug etoposide (B1684455) was used as a positive control in this study, with ED50 values ranging from 0.1 to 2.6 µg/mL against these cell lines. mdpi.com Acetylation of this compound to this compound 3,10-diacetate did not significantly alter its cytotoxicity. mdpi.comontosight.ai

Studies using extracts containing this compound have also shown antiproliferative effects. A hexane (B92381) extract from the root of Seseli petraeum, which contains polyacetylenes like this compound, demonstrated a significant inhibitory effect on the proliferation of A549 human lung cancer cells. scielo.brscielo.brresearchgate.netresearchgate.net The hexane extract showed potent inhibition with an IC50 value of 3.432 mg/mL after 24 hours of treatment. scielo.brscielo.brresearchgate.net

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Type | ED50 (µg/mL) |

| KB | Human epidermoid carcinoma | 1.0 |

| P-388 | Murine lymphocytic leukemia | 4.9 |

| L-1210 | Murine lymphocytic leukemia | 3.0 |

| HCT-8 | Human colon carcinoma | 10 |

Analysis of Cell Cycle Perturbations (e.g., G0/G1 Phase Arrest Induction)

Investigations into the mechanism of action of extracts containing this compound have indicated effects on the cell cycle. The hexane extract from the root of Seseli petraeum was shown to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. scielo.brscielo.brresearchgate.net Cell cycle arrest is a common mechanism by which potential anticancer agents inhibit cancer cell proliferation. nih.govdntb.gov.uanih.govnih.govmdpi.com

Induction of Apoptosis in Cellular Systems

Apoptosis, or programmed cell death, is a key target for many anticancer therapies. Studies have shown that the hexane extract from Seseli petraeum root, containing this compound, significantly induced apoptosis in A549 cells. scielo.brscielo.brresearchgate.net This was evidenced by an increase in the population of cells undergoing late apoptosis. scielo.brscielo.br The induction of apoptosis is a significant finding in the evaluation of the potential anticancer properties of a compound. scielo.brresearchgate.netnih.govtandfonline.comnih.gov

Assessment of DNA Damage in Treated Cells

DNA damage can trigger cell cycle arrest and apoptosis. Research on the hexane extract of Seseli petraeum root revealed that it induced DNA damage in A549 cells. scielo.brscielo.brresearchgate.net Fluorescence imaging determined that the extract strongly induced DNA degradation compared to control cells. scielo.brscielo.br DNA damage, particularly double-strand breaks, can lead to cell cycle arrest and is a significant factor in the toxicity of some agents. mdpi.complos.orgoncotarget.com

Anti-inflammatory Properties in Cellular Models of Inflammation

While the primary focus of early research on this compound appears to be its cytotoxic effects, some studies on Seseli species extracts, which contain this compound, suggest potential anti-inflammatory properties. nih.govljmu.ac.ukontosight.ainih.gov

Modulation of Pro-inflammatory Mediators

Inflammation involves the release of various pro-inflammatory mediators. frontiersin.orgarchivesofmedicalscience.com While direct studies specifically detailing this compound's effect on modulating pro-inflammatory mediators in isolated cellular models were not extensively found within the search results, research on related areas and extracts containing this compound provides context. Studies on anti-inflammatory compounds often investigate their ability to modulate the production or activity of mediators such as cytokines (e.g., TNF-α, IL-1, IL-6, IL-8), prostaglandins (B1171923) (PGs), and leukotrienes (LTs) in cellular models like macrophages or other immune cells. frontiersin.orgmdpi.combiomolther.orgnih.govnih.govdovepress.comsemanticscholar.orgfrontiersin.orgnih.gov Further specific research on this compound is needed to fully elucidate its potential in modulating these mediators at a cellular level.

Antioxidant Capacity in In Vitro Biochemical AssaysThe antioxidant capacity of compounds is commonly assessed using in vitro biochemical assays that measure their ability to scavenge free radicals and inhibit lipid peroxidation.bg.ac.rsnih.govnih.gov

Inhibition of Lipid PeroxidationLipid peroxidation is a process involving the oxidative degradation of lipids, which can be inhibited by antioxidant compounds.nih.govnih.govIn vitro assays are used to quantify the potential of substances to prevent lipid peroxidation, often induced by pro-oxidants like Fe2+.ujpronline.combrieflands.comptfarm.plWhile this compound was mentioned in one instance in relation to the suppression of lipid peroxidation, this reference pertained to an acetylated derivative and an in vivo context (mice hepatotoxicity), falling outside the scope of this article which is strictly focused on in vitro studies of this compound itself.semanticscholar.orgSpecific in vitro data on the inhibition of lipid peroxidation by this compound were not found in the provided search results.

Due to the limited availability of specific in vitro data for isolated this compound across the detailed subsections of the provided outline in the conducted searches, it is not possible to present detailed research findings and data tables for each point as strictly required by the instructions.

Nematicidal Activity in In Vitro Bioassays (e.g., against Bursaphelenchus xylophilus)

Research indicates that certain plant extracts containing polyacetylenes, such as those from the Seseli genus, exhibit nematicidal activity. The essential oil of Seseli mairei roots has demonstrated toxicity against the pine wood nematode (Bursaphelenchus xylophilus), a significant forest pest. semanticscholar.org This essential oil showed a lethal concentration 50% (LC50) value of 53.45 µg/mL against B. xylophilus in laboratory bioassays. semanticscholar.org While less toxic than the positive control rotenone (B1679576) (LC50 = 2.32 µg/mL), the essential oil of Seseli mairei is considered a promising natural nematicide. semanticscholar.org

Dose-Response Studies in Nematode Models

Studies evaluating nematicidal activity often employ dose-response experiments to determine the efficacy of a compound or extract at varying concentrations. In such studies, the mortality of nematodes typically increases with increasing exposure time and concentration of the tested substance. dergipark.org.trresearcherslinks.com For instance, investigations into various plant extracts against root-knot nematodes (Meloidogyne spp.) have shown that higher concentrations and longer exposure times lead to increased juvenile mortality and inhibition of egg hatching. dergipark.org.trresearcherslinks.combiorxiv.org While specific dose-response data solely for isolated this compound against B. xylophilus was not extensively detailed in the search results, the principle of dose-dependent nematicidal effect is a common finding in studies of plant-derived compounds against nematodes. nih.govfrontiersin.orgnih.gov

Studies on other essential oils and their components have provided quantitative dose-response data against B. xylophilus. For example, cinnamon bark oil showed an LC50 of 0.12 mg/mL, and coriander herb oil had an LC50 of 0.14 mg/mL against B. xylophilus after 24 hours. researchgate.net Individual components from essential oils, such as geranial, isoeugenol, and methyl isoeugenol, have also shown potent nematicidal activity with low LC50 values against B. xylophilus. nih.gov

Below is an example of how dose-response data for nematicidal activity might be presented, based on findings for other compounds against B. xylophilus or related nematodes:

| Compound/Extract | Test Organism | Endpoint | Exposure Time | LC50 (µg/mL) |

| Seseli mairei essential oil | B. xylophilus | Mortality | Not specified | 53.45 |

| Rotenone | B. xylophilus | Mortality | Not specified | 2.32 |

| Cinnamon bark oil | B. xylophilus | Mortality | 24 hours | 120 |

| Coriander herb oil | B. xylophilus | Mortality | 24 hours | 140 |

| Falcarinol | B. xylophilus | Mortality | Not specified | 8.52 |

| (E)-2-decenal | B. xylophilus | Mortality | Not specified | 176.34 |

| Octanoic acid | B. xylophilus | Mortality | Not specified | 65.56 |

Identification of Active Constituents Contributing to Nematicidal Effects

In the context of Seseli mairei essential oil's nematicidal activity against B. xylophilus, bioassay-guided investigation has been conducted to identify the specific compounds responsible for this effect. semanticscholar.org This process involves fractionating the essential oil and testing the nematicidal activity of each fraction to pinpoint the most active components. semanticscholar.org

Polyacetylenes, the class of compounds to which this compound belongs, are known to possess various biological activities, including nematicidal properties. researcherslinks.com The presence of this compound alongside other active polyacetylenes or compounds in plant extracts could contribute to their observed nematicidal effects.

Molecular Mechanisms of Action and Target Identification

Elucidation of Molecular Targets in Cellular Systems

The cytotoxic effects of Seselidiol have been observed in several tumor cell lines, including KB, P-388, and L-1210 researchgate.netnih.gov. This indicates that this compound interacts with cellular components or processes critical for the survival and proliferation of these cells. Polyacetylenes, in general, are known for their reactivity, particularly their ability to interact with thiols in proteins mdpi.comnih.gov. This interaction can lead to the modification of protein structure and function, potentially affecting a wide range of cellular processes.

Interaction with Key Enzymes and Receptors

As a member of the acetylenic oxylipins, this compound's interactions with key enzymes and receptors are an area of investigation. Research on this class of compounds suggests they may act as ligands for nuclear receptors, such as the peroxisome-proliferator-activated receptors (PPARs) mdpi.com. PPARs are involved in various cellular functions, including lipid and glucose metabolism, cell proliferation, and apoptosis mdpi.com. Specifically, PPARγ has been implicated in glucose metabolism and is thought to exert anticancer effects through antiproliferative and proapoptotic properties mdpi.com.

Furthermore, acetylenic oxylipins have been shown to induce phase II enzymes and other cytoprotective enzymes mdpi.comnih.gov. This induction is often mediated through the activation of the Keap1-Nrf2 signaling pathway mdpi.comnih.gov. While these mechanisms are established for the broader class of compounds, direct evidence specifically detailing this compound's interaction with particular enzymes or receptors requires further dedicated study. One study mentioned a potential interaction with CB receptors, but noted it was different from another compound, suggesting complexity in receptor binding profiles within this compound class researchgate.net.

Investigation of Downstream Signaling Cascades

The biological effects of this compound are likely mediated through its influence on various intracellular signaling cascades. The potential activation of the Keap1-Nrf2 pathway by acetylenic oxylipins, including potentially this compound, can lead to the upregulation of antioxidant and cytoprotective enzymes, contributing to chemopreventive effects mdpi.comnih.gov. Activation of PPARs could impact downstream pathways regulating cell growth, differentiation, and programmed cell death (apoptosis) mdpi.com. Studies on extracts containing this compound have indicated the induction of apoptosis in cancer cells, suggesting that this is a key downstream effect of this compound treatment scielo.brscielo.br. The mechanism of apoptosis induction by other related compounds has been linked to events such as increased cytoplasmic Ca2+ concentration and activation of pathways like p38/JNK, leading to oxidative stress and mitochondria-dependent apoptosis mdpi.com.

Proteomic and Transcriptomic Profiling of Treated Cells

As of the currently available information, detailed proteomic or transcriptomic profiling specifically investigating the effects of this compound treatment on cellular protein expression or gene transcription on a large scale has not been prominently reported in the provided search results. While proteomic techniques like Surface Enhanced Laser Desorption Ionization (SELDI) are utilized for analyzing protein profiles and identifying biomarkers msm.edu, and transcriptomic analyses (like RNA-Seq and single-cell RNA sequencing) are employed to understand gene expression landscapes in various biological contexts frontiersin.orgnih.govnih.gov, studies applying these comprehensive approaches directly to this compound-treated cells to elucidate its molecular targets and downstream effects were not found within the scope of this search. A phospho-proteomic study mentioned a peptide sequence containing "SESELIDEL[S]EDFDR" with altered phosphorylation, but its direct link to this compound treatment and its specific role remain unclear oncotarget.comsemanticscholar.org. Such profiling would be invaluable in providing a global view of the cellular response to this compound and identifying specific proteins and pathways modulated by the compound.

Advanced Analytical Methodologies for Seselidiol Research

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental for separating Seselidiol from complex matrices, such as plant extracts, and for its subsequent qualitative identification and quantitative determination. The choice of chromatographic method often depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. While this compound itself, with its diol and diyne functionalities, may not be considered highly volatile without derivatization, GC-MS is commonly employed in the analysis of essential oils and extracts from Seseli species, where this compound is found researchgate.netmdpi.comresearchgate.netinformahealthcare.com. GC-MS analysis of Seseli mairei root essential oil, for example, has identified numerous components, although this compound itself is a polyacetylene rather than a typical volatile essential oil component researchgate.net. The technique involves separating compounds based on their boiling points and interaction with the stationary phase in a capillary column, followed by detection and identification based on their mass-to-charge ratio (m/z) fragmentation patterns in the mass spectrometer nih.govchromatographyonline.com. This allows for the identification of known compounds by comparing their mass spectra to spectral libraries researchgate.net.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-volatile Components

HPLC-MS, also referred to as LC-MS, is particularly well-suited for the analysis of non-volatile or thermally labile compounds like this compound. This technique couples the separation capabilities of HPLC with the detection power of MS saiflucknow.org. HPLC separates compounds based on their polarity and interaction with the stationary and mobile phases, while the MS detector provides molecular weight information and structural insights through fragmentation saiflucknow.orgmdpi.com. HPLC-MS/MS (tandem mass spectrometry) offers increased sensitivity and selectivity by allowing for the selection of precursor ions and the analysis of their fragmentation products cabidigitallibrary.orgsigmaaldrich.com. This is crucial for analyzing complex natural product extracts and confirming the presence of this compound even at low concentrations. HPLC has been used in studies involving this compound, particularly in the context of analyzing reaction mixtures during its synthesis or studying its stability researchgate.net.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages for the separation of chiral compounds and those that are not easily analyzed by GC or HPLC. While specific applications of SFC for this compound analysis were not prominently found in the search results, SFC is a valuable tool for separating a wide range of natural products, including those with diverse functional groups. Its ability to handle both non-polar and moderately polar compounds makes it potentially useful for separating this compound and related polyacetylenes from complex natural matrices.

Spectroscopic Methods for Structural Characterization and Elucidation

Spectroscopic techniques are indispensable for determining the structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including ¹H, ¹³C, ¹²⁵Te)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely used in the structural elucidation of natural products.

¹H NMR Spectroscopy: Provides information on the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum are crucial for assigning protons to specific positions in the this compound structure ualberta.casemanticscholar.orghmdb.cahmdb.ca.

¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of each carbon atom c13nmr.atrsc.orghmdb.caresearchgate.netdrugbank.comoiccpress.com.

¹²⁵Te NMR Spectroscopy: While not a standard technique for most organic compounds, ¹²⁵Te NMR is relevant when tellurium is incorporated into a molecule, such as in the synthesis of vinyl tellurides, which can be intermediates in the synthesis of compounds like this compound semanticscholar.orgscielo.brblucher.com.brscite.airesearchgate.netscielo.br. Studies on the synthesis of this compound fragments have utilized ¹²⁵Te NMR to confirm the formation and regiochemistry of vinyl telluride intermediates, with specific chemical shifts observed for the tellurium nucleus depending on its chemical environment semanticscholar.orgscielo.brscite.aiscielo.br.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Characteristic absorption bands in the IR spectrum of this compound would correspond to the stretching and bending vibrations of O-H (hydroxyl), C≡C (alkyne), and C=C (alkene) bonds, among others rsc.orgscielo.brscite.aiturkjps.orgresearchgate.net. This technique is useful for confirming the presence of these key functional groups in the isolated compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Compounds with conjugated systems, such as the diyne and alkene functionalities in this compound, exhibit characteristic absorption maxima in the UV-Vis spectrum. This technique can be used for the qualitative detection and potentially quantitative analysis of this compound, particularly in solutions, by monitoring absorbance at its specific wavelength(s) of maximum absorption.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed to determine the exact molecular mass of a compound with high precision. This capability is essential for confirming the elemental composition and identifying the molecular structure of this compound. Unlike conventional mass spectrometry, which measures nominal masses, HRMS provides "exact masses," enabling the differentiation of compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

The fundamental principles of HRMS involve the ionization of a sample, followed by the separation of ions based on their mass-to-charge ratio (m/z), and finally, their detection. bioanalysis-zone.com Various ionization techniques can be used, including those that generate negative ions. bioanalysis-zone.com HRMS offers significant advantages in natural product research, allowing for the confirmation of targeted compounds and the identification of unknowns. bioanalysis-zone.com The high mass resolution enhances selectivity by enabling the exclusion of mass traces from coeluting isobaric compounds, such as endogenous biomolecules. nih.gov

Predicted Collision Cross Section (CCS) values for this compound adducts have been calculated, providing additional data points for its characterization by HRMS. These values, measured in Ų, can aid in the identification and differentiation of this compound in complex mixtures. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 261.18492 | 178.8 |

| [M+Na]⁺ | 283.16686 | 184.8 |

| [M+NH₄]⁺ | 278.21146 | 177.5 |

| [M+K]⁺ | 299.14080 | 174.7 |

| [M-H]⁻ | 259.17036 | 165.2 |

| [M+Na-2H]⁻ | 281.15231 | 173.9 |

| [M]⁺ | 260.17709 | 174.3 |

| [M]⁻ | 260.17819 | 174.3 |

Data derived from PubChemLite uni.lu

While HRMS is a powerful tool for determining exact mass and elemental composition, it generally cannot distinguish between geometric isomers with the same exact masses. measurlabs.com Despite this, the ability of HRMS to provide accurate mass measurements and facilitate combined targeted and untargeted screening makes it increasingly valuable in analytical workflows. nih.gov

Advanced Imaging Techniques for Cellular Studies

Advanced imaging techniques are indispensable for investigating the cellular effects and localization of compounds like this compound. These methods provide visual insights into cellular morphology, protein distribution, and dynamic cellular processes.

Fluorescence Microscopy for Phenotypic Analysis

Fluorescence microscopy is a widely used imaging technique in life sciences and medical research for studying cell and tissue morphology. abcam.com It allows researchers to visualize and differentiate cellular structures with high specificity and contrast through the use of specific fluorescent stains and dyes. abcam.com This technique overcomes limitations of traditional brightfield microscopy by enabling the visualization of dynamic cellular processes and the study of biomolecular interactions at the molecular level. abcam.com

In the context of cellular studies with this compound, fluorescence microscopy could be applied to analyze the intracellular distribution of the compound (if labeled with a fluorophore or detected indirectly), observe changes in cellular structures, and assess phenotypic alterations induced by the compound. abcam.comdrawellanalytical.com Applications in research include analyzing the distribution of organelles like the nucleus, cell membrane, cytoskeleton, mitochondria, and Golgi apparatus. drawellanalytical.com It can also be used to study living cells and measure parameters such as pH, free calcium, and NAD(P)H concentration in the cytoplasm using fluorescent probes. drawellanalytical.com The technique is also valuable for visualizing DNA and RNA sequences and analyzing protein-protein interactions. abcam.comdrawellanalytical.com

The process involves exciting fluorophores within the sample using specific wavelengths of light, causing them to emit light at longer wavelengths, which is then detected to create an image. abcam.com Common fluorophores include fluorescent dyes, proteins, and nanostructures. abcam.com

Flow Cytometry for Cell Population Dynamics

Flow cytometry is a powerful technique used to analyze and quantify cells based on their physical and chemical properties. merkel.co.il It is widely employed in research and clinical diagnostics to examine individual cells in a mixture and gather information about their characteristics, including size, shape, and internal components. merkel.co.il Flow cytometers work by passing cells through a laser beam one at a time, measuring various parameters for each cell. merkel.co.il

For this compound research, flow cytometry could be utilized to study cell population dynamics in response to the compound. This includes analyzing changes in cell numbers, viability, and cell cycle status within a heterogeneous cell population. nih.gov By using fluorescent markers that bind to specific cellular components or indicators of cellular health, researchers can differentiate and quantify various cell subpopulations. merkel.co.ilmdpi.com

Flow cytometry data is typically presented in graphs, scatter plots, and histograms, which are crucial for interpreting the results. merkel.co.il Dot plots, for example, display two parameters to visualize relationships between them and identify distinct cell populations. merkel.co.il The technique can also be used for cell cycle analysis by measuring DNA content to determine the percentage of cells in different phases (G1, S, G2/M). merkel.co.il This allows for the quantitative analysis of cellular outcomes and changes in the quantitative equilibrium of cell populations. nih.gov Studies have demonstrated the utility of flow cytometry in mapping cell population dynamics and analyzing cell cycle progression. nih.govresearchgate.net

Chemometric and Statistical Approaches for Data Interpretation

The complex datasets generated from advanced analytical techniques and cellular studies require sophisticated chemometric and statistical approaches for effective interpretation. Chemometrics involves the application of mathematical and statistical methods to analyze chemical data, enhancing the extraction of meaningful information from high-dimensional datasets. pharmacyjournal.netmdpi.com

These approaches are crucial for identifying underlying relationships between variables and constructing statistical models for classification, discrimination, and prediction purposes. mdpi.com Common chemometric techniques include Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and cluster analysis. pharmacyjournal.net PCA is an unsupervised clustering tool that reduces data dimensionality while preserving variance, facilitating the visualization and interpretation of relationships within the data. pharmacyjournal.netnih.gov PLS regression is effective for predictive modeling, linking multiple dependent and independent variables, and is widely used in calibration tasks. pharmacyjournal.net Cluster analysis helps in identifying groups within data, enabling the classification of samples based on their chemical properties. pharmacyjournal.net

In the context of this compound research, chemometrics could be applied to analyze data from HRMS or other analytical methods to identify patterns related to the compound's presence or metabolic transformation. It can also be used to interpret data from fluorescence microscopy or flow cytometry experiments to discern distinct cell populations or phenotypic responses. nih.govanalchemres.org

Chemometric approaches are valuable for handling multivariate datasets generated by techniques such as spectroscopy, chromatography, and mass spectrometry. pharmacyjournal.netmdpi.com They can facilitate the integration of data from different analytical techniques, providing a more comprehensive view of the system under study. pharmacyjournal.net Data preparation, including handling outliers and data scaling, is an important step in chemometric analysis to ensure the robustness of the results. mdpi.comnih.gov

The application of chemometrics extends to various fields, including the analysis of metabolomic and proteomic data in biological research, where it helps in identifying biomarkers and understanding biological pathways. pharmacyjournal.net It also plays a critical role in quality control and method validation by aiding in the optimization of analytical methods and ensuring product consistency. pharmacyjournal.netlabmanager.com

| Chemometric Technique | Description | Application in Research |

| Principal Component Analysis (PCA) | Reduces data dimensionality while preserving variance; unsupervised clustering. | Visualizing relationships in complex datasets; identifying patterns and outliers. pharmacyjournal.netnih.gov |

| Partial Least Squares (PLS) | Predictive modeling; links dependent and independent variables. | Calibration; correlating analytical data with biological responses. pharmacyjournal.netnih.gov |

| Cluster Analysis | Groups data points based on similarity. | Classifying samples or identifying distinct populations within data. pharmacyjournal.net |

Chemometric techniques, combined with statistical analysis, provide powerful tools for interpreting the complex data generated in this compound research, leading to a more comprehensive understanding of the compound's analytical characteristics and cellular interactions. pharmacyjournal.netmdpi.com

Structure Activity Relationship Sar Studies and Computational Approaches

Correlating Structural Features with Observed Biological Activities

Structure-Activity Relationship (SAR) studies aim to identify how modifications to a molecule's structure influence its biological effects. nih.govplantaedb.com For Seselidiol, preliminary observations suggest that certain structural features are important for its activity. The diyne functionality and the stereochemistry at the C-3 position have been highlighted as potentially significant for the cytotoxic activity of this compound. While this compound itself shows moderate cytotoxicity, its diacetate derivative has also been investigated for potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Acetylation of this compound to this compound 3,10-diacetate has been a subject of study. Detailed, comprehensive SAR studies systematically exploring the impact of various structural modifications across the this compound backbone on its biological activities were not extensively detailed in the available literature.

Computational Chemistry for SAR Modeling

Computational chemistry techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in drug discovery and SAR analysis. nih.gov These methods can help predict how molecules interact with biological targets and correlate structural descriptors with biological activity. nih.gov

Molecular Docking Simulations with Proposed Targets

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling seeks to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. nih.gov By quantifying structural features using molecular descriptors, QSAR models can predict the activity of new or untested compounds. While QSAR is a recognized approach in medicinal chemistry for predicting biological activity based on chemical structure nih.gov, detailed QSAR modeling specifically applied to this compound and a series of its analogues was not found in the provided search results. Developing QSAR models for this compound could help identify key structural parameters influencing its potency and guide the design of more active compounds.

Role of Stereochemistry in Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its biological activity. For chiral compounds, different stereoisomers can exhibit distinct pharmacological profiles, including differences in target binding, metabolism, and transport. This compound possesses chiral centers, and its absolute stereochemistry is reported as unknown. plantaedb.com Research has suggested that the stereochemistry at the C-3 position may be particularly important for the cytotoxic activity of this compound. However, detailed studies specifically investigating the impact of the stereochemistry of each chiral center in this compound on its biological efficacy were not found in the available literature. Determining the absolute stereochemistry and synthesizing individual stereoisomers would be crucial for a thorough understanding of the stereochemical effects on this compound's activity.

Current Research Limitations and Future Directions in Seselidiol Research

Definitive Determination of Absolute Stereochemistry

The determination of the absolute stereochemistry of chiral molecules is critical for understanding their biological activity and for synthetic efforts. yale.edursc.orgusm.edu While the structure of Seselidiol has been established as heptadeca-1,8(Z)-diene-4,6-diyne-3,10-diol, the definitive determination of its absolute stereochemistry at the chiral centers (C-3 and C-10) may still present challenges. researchgate.net Future research should focus on employing advanced spectroscopic techniques, such as vibrational circular dichroism (VCD) coupled with computational methods, or chemical derivatization followed by techniques like the Mosher method or X-ray crystallography, to unambiguously assign the absolute configuration of this compound and any naturally occurring stereoisomers. rsc.orgusm.edu

Pursuit of Economically Viable Total Synthesis Routes

The total synthesis of complex natural products like this compound can be challenging due to their intricate structures, including multiple functional groups and stereocenters. nih.govnih.govcam.ac.uk Developing economically viable total synthesis routes is essential to provide sufficient quantities of pure this compound for extensive biological evaluation and potential development. Current limitations may include low yields, challenging reaction steps, or the need for expensive reagents. Future efforts should explore novel synthetic methodologies, more efficient reaction sequences, and potentially chemoenzymatic approaches to achieve scalable and cost-effective total synthesis. nih.gov

Expansion of Mechanistic Understanding of Biological Activities at a Molecular Level

While this compound has demonstrated cytotoxic activity, the precise molecular mechanisms underlying its biological effects are not yet fully elucidated. nih.govresearchgate.netinformahealthcare.comnih.gov Understanding how this compound interacts with specific cellular targets, pathways, and molecules at a molecular level is crucial for assessing its therapeutic potential and designing analogs with improved activity or selectivity. nih.gov Future research should utilize advanced techniques such as proteomics, target identification assays, and detailed biochemical studies to delineate the molecular targets and downstream signaling events modulated by this compound and its metabolites.

Discovery of Novel Biological Activities of this compound and its Metabolites

Research on Seseli species and other sources of polyacetylenes suggests a range of potential biological activities beyond cytotoxicity, including anti-inflammatory, antimicrobial, and antioxidant properties. ljmu.ac.uknih.govscielo.brresearchgate.net However, the full spectrum of biological activities of this compound itself and its potential metabolites remains largely unexplored. Future research should involve comprehensive in vitro and in vivo screening assays to discover novel biological activities, which could broaden the potential therapeutic applications of this compound. Investigating the biological activities of its metabolites is also important, as these may contribute to or modify the effects of the parent compound.

Application of Synthetic Biology and Metabolic Engineering for Sustainable Production

Natural product isolation can be limited by the availability of plant material, geographical factors, and environmental concerns. ljmu.ac.uk Synthetic biology and metabolic engineering offer promising avenues for the sustainable and scalable production of natural compounds like this compound. frontiersin.orgopenaccessjournals.comfrontiersin.orgmdpi.comnih.gov Current limitations may include identifying the complete biosynthetic pathway of this compound and engineering suitable host organisms for its production. Future research should focus on identifying and characterizing the enzymes involved in this compound biosynthesis, reconstituting the pathway in heterologous hosts such as bacteria or yeast, and optimizing fermentation processes through metabolic engineering to achieve high yields. openaccessjournals.commdpi.com

Development of Advanced Analytical Platforms for Metabolomics and Flux Analysis

Comprehensive analysis of this compound and its related metabolites in biological systems requires sensitive and robust analytical platforms. Metabolomics and metabolic flux analysis are powerful tools for understanding the metabolic fate of compounds and their impact on cellular metabolism. hku.hkmdpi.comnih.govcreative-proteomics.comnih.gov Limitations may include the lack of specific analytical methods for this compound and its metabolites, challenges in sample preparation, and data analysis. Future research should focus on developing advanced liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods for the detection and quantification of this compound and its metabolites in complex biological matrices. hku.hk Furthermore, applying stable isotope tracing techniques coupled with mass spectrometry can provide insights into the metabolic pathways influenced by this compound. hku.hkmdpi.comnih.govnih.gov

Q & A

Q. How can publication bias in this compound research be addressed during literature reviews?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.